molecular formula C9H11NO B6164691 2-amino-4,5-dimethylbenzaldehyde CAS No. 65176-91-2

2-amino-4,5-dimethylbenzaldehyde

Cat. No. B6164691
CAS RN: 65176-91-2
M. Wt: 149.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4,5-dimethylbenzaldehyde (2-ADMBA) is an aromatic aldehyde that belongs to the class of substituted benzaldehydes. It is a colorless, crystalline solid with a faint odor, and it is soluble in most organic solvents. 2-ADMBA is commonly used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of flavors and fragrances.

Mechanism of Action

2-amino-4,5-dimethylbenzaldehyde is a reactive chemical species that can undergo a variety of chemical reactions. The most common reaction is the aldol condensation, which is a reaction between two molecules of an aldehyde. This reaction produces an α,β-unsaturated carbonyl compound, which can then be further reacted to form a variety of compounds.
Biochemical and Physiological Effects
2-amino-4,5-dimethylbenzaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the expression of certain genes involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of certain enzymes, including cytochrome P450 and cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

2-amino-4,5-dimethylbenzaldehyde is an ideal reagent for laboratory experiments due to its high purity and low cost. It is also relatively easy to synthesize and store. However, it is important to note that 2-amino-4,5-dimethylbenzaldehyde is a highly reactive compound and should be handled with caution. It should also be stored in a cool, dry place away from light and heat.

Future Directions

Future research on 2-amino-4,5-dimethylbenzaldehyde may focus on its potential use in the development of new pharmaceuticals, dyes, and other compounds. Additionally, further studies may be conducted to determine its potential therapeutic effects and to explore its potential toxicity. Additionally, further research may be conducted to explore its potential use in biotechnology, such as in the production of enzymes, proteins, and other molecules. Finally, further studies may be conducted to determine its potential use in the development of new flavors and fragrances.

Synthesis Methods

2-amino-4,5-dimethylbenzaldehyde is synthesized from the reaction of 2-chloro-4,5-dimethylbenzaldehyde and sodium amide. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is a white crystalline solid.

Scientific Research Applications

2-amino-4,5-dimethylbenzaldehyde has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of polymers and in the production of flavors and fragrances.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4,5-dimethylbenzaldehyde involves the conversion of 2-nitro-4,5-dimethylbenzaldehyde to the corresponding amine via reduction, followed by the conversion of the nitro group to an amino group.", "Starting Materials": [ "2-nitro-4,5-dimethylbenzaldehyde", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-nitro-4,5-dimethylbenzaldehyde in ethanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Add acetic acid dropwise to the reaction mixture to quench the excess sodium borohydride.", "Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the organic layer with anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain 2-amino-4,5-dimethylbenzaldehyde as a yellow solid.", "Step 8: Convert the nitro group to an amino group by treating the product with sodium hydroxide in ethanol at reflux temperature for several hours.", "Step 9: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 10: Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 2-amino-4,5-dimethylbenzaldehyde, as a yellow solid." ] }

CAS RN

65176-91-2

Product Name

2-amino-4,5-dimethylbenzaldehyde

Molecular Formula

C9H11NO

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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